Vitamin D3-d7
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Overview
Description
Vitamin D3-d7, also known as deuterated cholecalciferol, is a synthetic analog of vitamin D3 (cholecalciferol). It is structurally similar to vitamin D3 but contains seven deuterium atoms, which are isotopes of hydrogen. This modification makes this compound useful in various scientific research applications, particularly in studies involving metabolic pathways and pharmacokinetics.
Mechanism of Action
Target of Action
Vitamin D3-d7, also known as Cholecalciferol-d7, primarily targets the Vitamin D Receptor (VDR) . VDR is a transcription factor that is expressed in almost all tissues of the body . The activation of VDR by this compound leads to the modulation of the expression of hundreds of primary vitamin D target genes .
Mode of Action
This compound interacts with its primary target, the VDR, to exert its biological effects . The active form of Vitamin D3
Biochemical Analysis
Biochemical Properties
Vitamin D3-d7, like its parent compound Vitamin D3, is involved in complex biochemical pathways. The production pathway of Vitamin D3 involves the conversion of 7-dehydrocholesterol in the skin to Vitamin D3 via UV-B radiation . Vitamin D3 is then hydroxylated in the liver to 25-hydroxyvitamin D3 and subsequently in the kidneys to 1,25-dihydroxyvitamin D3, the biologically active form .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, Vitamin D3 can prevent the proliferation of cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The active form of Vitamin D3, 1,25-dihydroxyvitamin D3, binds to the Vitamin D receptor (VDR), which is found in nearly every cell in the body . This binding triggers a cascade of cellular processes, including the regulation of gene expression .
Temporal Effects in Laboratory Settings
It is known that Vitamin D3 and its metabolites are stable and do not degrade rapidly .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically studied. Studies on Vitamin D3 have shown that it is generally safe at recommended doses, but can cause adverse effects at high doses .
Metabolic Pathways
This compound is involved in the same metabolic pathways as Vitamin D3. These pathways involve various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound, like Vitamin D3, is transported in the blood bound to the Vitamin D-binding protein (DBP) and albumin . It is distributed within cells and tissues, where it can exert its effects .
Subcellular Localization
The subcellular localization of this compound is likely to be similar to that of Vitamin D3. The active form of Vitamin D3, 1,25-dihydroxyvitamin D3, is known to bind to the Vitamin D receptor (VDR) in the nucleus of cells, where it can regulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin D3-d7 typically involves the deuteration of cholecalciferol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process can be carried out under mild conditions, such as room temperature and atmospheric pressure, to achieve high levels of deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Vitamin D3-d7 undergoes similar chemical reactions as its non-deuterated counterpart, cholecalciferol. These reactions include:
Oxidation: Conversion to 25-hydroxythis compound in the liver.
Hydroxylation: Further hydroxylation to 1,25-dihydroxythis compound in the kidneys.
Isomerization: Conversion between different isomers under UV light.
Common Reagents and Conditions
Oxidation: Enzymatic oxidation using cytochrome P450 enzymes.
Hydroxylation: Enzymatic hydroxylation using 1α-hydroxylase.
Isomerization: UV light exposure for isomerization reactions.
Major Products Formed
25-Hydroxythis compound: Formed in the liver.
1,25-Dihydroxythis compound: Formed in the kidneys, the biologically active form.
Scientific Research Applications
Vitamin D3-d7 is widely used in scientific research due to its unique properties. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways of vitamin D3 in the body.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of vitamin D3.
Biological Research: Investigates the role of vitamin D3 in various biological processes, including bone health, immune function, and cell differentiation.
Medical Research: Explores the therapeutic potential of vitamin D3 in treating diseases such as osteoporosis, cardiovascular diseases, and certain cancers.
Industrial Applications: Used in the development of vitamin D supplements and fortified foods.
Comparison with Similar Compounds
Similar Compounds
Vitamin D3 (Cholecalciferol): The non-deuterated form of vitamin D3.
Vitamin D2 (Ergocalciferol): Another form of vitamin D, derived from plants and fungi.
25-Hydroxyvitamin D3: The primary circulating form of vitamin D3.
1,25-Dihydroxyvitamin D3: The biologically active form of vitamin D3.
Uniqueness
Vitamin D3-d7 is unique due to its deuterium content, which provides several advantages in research:
Stability: Deuterium atoms increase the stability of the compound, making it less susceptible to metabolic degradation.
Tracing: The presence of deuterium allows for precise tracing in metabolic studies using mass spectrometry.
Reduced Toxicity: Deuterium substitution can reduce the toxicity of the compound in certain applications.
Properties
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1/i1D3,2D3,19D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSXJUFSXHHAJI-UIEYODRWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.